

2-Azidobenzaldehyde: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Azidobenzaldehyde

Cat. No.: B097285

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Azidobenzaldehyde** is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde group and an azide moiety, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of privileged scaffolds in medicinal chemistry, such as quinazolines and quinolines. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and spectral properties of **2-Azidobenzaldehyde**, aimed at facilitating its use in research and drug development.

Commercial Availability and Suppliers

2-Azidobenzaldehyde is available from several commercial suppliers, catering to a range of research and development needs. The purity and available quantities vary among suppliers, and it is often recommended to handle the compound with care due to the potential thermal instability of the azide group. Below is a summary of representative suppliers and their offerings.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
AK Scientific, Inc.	8864	>95%	250 mg	\$168.00
	1 g			\$488.00
	5 g			\$1,488.00
BLD Pharm	BD01206938	97%	1 g	Contact for price
	5 g			Contact for price
	25 g			Contact for price
Fluorochem	049116	Not Specified	1 g	Contact for price
	5 g			Contact for price
LookChem	16714-25-3	>98%	1 g	Contact for price
	100 g			Contact for price
	1 kg			Contact for price

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **2-Azidobenzaldehyde** is provided below, compiled from various chemical databases.

Property	Value
CAS Number	16714-25-3
Molecular Formula	C ₇ H ₅ N ₃ O
Molecular Weight	147.14 g/mol
Appearance	Yellow to brown solid or oil
Melting Point	35-37 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in most organic solvents

Spectral Data

While a comprehensive public database of experimental spectra for **2-Azidobenzaldehyde** is not readily available, typical spectral features can be predicted based on its structure and data from related compounds.

- ¹H NMR (CDCl₃, predicted):
 - δ 10.2-10.4 ppm (s, 1H, -CHO)
 - δ 7.2-7.9 ppm (m, 4H, Ar-H)
- ¹³C NMR (CDCl₃, predicted):
 - δ 190-192 ppm (C=O)
 - δ 140-142 ppm (C-N₃)
 - δ 120-135 ppm (Ar-C)
- IR (KBr):
 - ~2120 cm⁻¹ (strong, N₃ stretch)
 - ~1700 cm⁻¹ (strong, C=O stretch)

- ~2850, 2750 cm^{-1} (weak, C-H stretch of aldehyde)
- Aromatic C-H and C=C stretches

Experimental Protocols

Synthesis of 2-Azidobenzaldehyde

2-Azidobenzaldehyde can be synthesized from readily available starting materials such as 2-nitrobenzaldehyde or 2-aminobenzaldehyde. A common method involves the diazotization of 2-aminobenzaldehyde followed by reaction with sodium azide.

Protocol: Synthesis from 2-Aminobenzaldehyde

- Diazotization: Dissolve 2-aminobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
- Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
- Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
- Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N_2) will be observed.
- Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then warm to room temperature.
- Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 3,4-Dihydroquinazoline-2(1H)-thiones via Staudinger/aza-Wittig Reaction

2-Azidobenzaldehyde is a key precursor for the synthesis of various quinazoline derivatives. The following protocol describes a one-pot, two-step synthesis of 3,4-dihydroquinazoline-2(1H)-thiones.[1]

Protocol:

- Reductive Amination: To a solution of **2-azidobenzaldehyde** (1.0 eq) and an aryl amine (1.1 eq) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (1.5 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
- Staudinger/aza-Wittig Reaction: To the crude reaction mixture from the previous step, add triphenylphosphine (1.2 eq) and stir for 1-2 hours at room temperature to form the iminophosphorane.
- Add carbon disulfide (CS₂, 2.0 eq) to the reaction mixture and heat to reflux.
- Monitor the reaction by TLC until completion.
- Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinazoline-2(1H)-thione.

Key Signaling Pathways and Experimental Workflows

In the context of **2-azidobenzaldehyde**, "signaling pathways" refer to the reaction pathways and mechanisms through which it is converted into more complex molecules. The Staudinger/aza-Wittig reaction is a cornerstone of its synthetic utility.

Staudinger/aza-Wittig Reaction Pathway for Quinazoline Synthesis

The reaction of **2-azidobenzaldehyde** with a phosphine (typically triphenylphosphine) initiates the Staudinger reaction, leading to the formation of an iminophosphorane. This intermediate can then undergo an intramolecular aza-Wittig reaction with the aldehyde functionality to form a cyclic imine, which can be further functionalized.

Caption: Staudinger/aza-Wittig reaction pathway of **2-Azidobenzaldehyde**.

Experimental Workflow: Synthesis of Quinazoline Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis of quinazoline derivatives from **2-azidobenzaldehyde**, highlighting the key stages of the process.

Caption: Workflow for quinazoline synthesis from **2-Azidobenzaldehyde**.

Conclusion

2-Azidobenzaldehyde is a powerful and versatile building block for the synthesis of a diverse range of nitrogen-containing heterocycles. Its commercial availability and the well-established synthetic protocols, particularly those involving the Staudinger/aza-Wittig reaction sequence, make it an attractive starting material for drug discovery and development programs. This guide provides essential technical information to aid researchers in harnessing the synthetic potential of this valuable compound.

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References

- 1. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review [mdpi.com]
- To cite this document: BenchChem. [2-Azidobenzaldehyde: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:

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